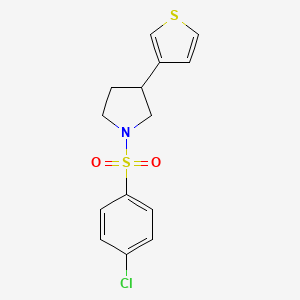

N-(4-fluorophenyl)-2-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-fluorophenyl)-2-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide" is a thiazole derivative, which is a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the ring. Thiazole derivatives are of significant interest due to their diverse biological activities and their use in the synthesis of various fluorescent dyes and pharmaceuticals.

Synthesis Analysis

The synthesis of thiazole derivatives can involve the use of various building blocks and coupling reactions. For instance, N-ethoxycarbonylpyrene and perylene thioamides have been utilized as precursors in the synthesis of fluorescent dyes that include thiazole moieties . These compounds exhibit fluorescence and are synthesized through reactions in DMSO solutions, displaying quantum yields ranging from 0.1 to 0.88. Although the specific synthesis of "N-(4-fluorophenyl)-2-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide" is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with the potential for various substituents to influence the overall conformation and packing of the molecules in the crystal lattice. For example, the crystal structure analysis of closely related benzamide derivatives has revealed the importance of hydrogen bonding and atom-atom contacts, which can differ significantly between compounds and influence their physical properties . These structural investigations are crucial for understanding the interactions that govern the stability and reactivity of such compounds.

Chemical Reactions Analysis

Thiazole derivatives can participate in a range of chemical reactions, often influenced by their substituents. The presence of fluorine and methoxy groups, as in "N-(4-fluorophenyl)-2-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide", can affect the compound's reactivity. For example, the fluorine atom can enhance the acidity of adjacent hydrogen atoms, making them more susceptible to nucleophilic attack, while the methoxy group can influence the electronic distribution within the molecule . These factors are important when considering the reactivity of thiazole derivatives in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The presence of different substituents can lead to properties such as solvatochromism, which is the change in color with the polarity of the solvent, as observed in some fluorescent dyes containing thiazole units . Additionally, the introduction of fluorine atoms can increase the compound's lipophilicity, potentially affecting its biological activity and pharmacokinetic properties . Understanding these properties is essential for the development of thiazole-based compounds in pharmaceutical and material science applications.

Aplicaciones Científicas De Investigación

Orexin Receptor Antagonism in Binge Eating Model

The compound SB-649868, which shares a similar structural motif with N-(4-fluorophenyl)-2-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide, has been studied for its role in modulating orexin receptors (OX1R and OX2R). The research focused on its effects on compulsive food consumption in a binge-eating model in female rats. The results suggested that selective antagonism at OX1R might represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Metabolism and Disposition Studies

Further studies on SB-649868, which is structurally related to the compound , revealed insights into its disposition and metabolism. It was primarily excreted via feces, and the elimination of drug-related material was almost complete over a 9-day period. This research also highlighted the formation of various metabolites and the drug's extensive metabolism (Renzulli et al., 2011).

Understanding Toxic Metabolites from Thiazoles

Research on the metabolism of nephro- or hepatotoxic thiazoles, including a study on 2-(p-methoxyphenyl)-4-methylthiazole, provided insights into the formation of toxic metabolites, specifically ring cleavage products. This study is crucial for understanding the safety and potential toxic effects of thiazole compounds (Mizutani et al., 1994).

Radiolabelled Glycogen Synthase Kinase-3β Specific Inhibitor

N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a highly selective inhibitor of glycogen synthase kinase-3β (GSK-3β), was radiolabelled for cerebral positron emission tomography (PET) studies. Although it exhibited poor brain penetration, the research provides a foundation for further exploration of related compounds in neuropharmacology (Vasdev et al., 2005).

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c1-23-15-8-2-12(3-9-15)10-17-21-16(11-24-17)18(22)20-14-6-4-13(19)5-7-14/h2-9,11H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKDRKIQGWRIPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3003297.png)

![5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3003298.png)

![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide](/img/structure/B3003303.png)

![1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3003309.png)

![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B3003312.png)